4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of 4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the azetidine and pyridine rings.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Contains a pyrazole ring with different substituents and lacks the azetidine and pyridine rings
Uniqueness
The uniqueness of 4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine lies in its combination of three distinct ring systems and the presence of a trifluoromethyl group. This structural complexity can confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-26-17(10-16(25-26)13-5-3-2-4-6-13)19(28)27-11-15(12-27)29-14-7-8-24-18(9-14)20(21,22)23/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAHTCSJSSZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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